molecular formula C7H12O3 B055294 Methyl 2-methyl-3-oxopentanoate CAS No. 17422-12-7

Methyl 2-methyl-3-oxopentanoate

Cat. No.: B055294
CAS No.: 17422-12-7
M. Wt: 144.17 g/mol
InChI Key: AVNZOGNVFGETNQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxopentanoate is a high-purity β-ketoester that serves as a critical synthetic building block in organic and medicinal chemistry research. Its molecular structure, featuring both a ketone and an ester carbonyl group separated by a single carbon atom, along with an alpha-methyl substituent, makes it a versatile precursor for a wide range of complex molecules. This compound is primarily valued for its role in Knorr pyrrole synthesis and other heterocyclic formation reactions, where it acts as a key intermediate for constructing substituted pyrrole rings—structural motifs prevalent in pharmaceuticals, agrochemicals, and natural products. Furthermore, its active methylene group readily undergoes enolization, facilitating Claisen-type condensations, Michael additions, and other carbon-carbon bond-forming reactions to create more complex, functionalized scaffolds. Researchers utilize this compound in the development of novel compounds, studying structure-activity relationships (SAR), and exploring new synthetic methodologies. Its specific steric and electronic profile, imparted by the methyl substituent, allows for fine-tuning reaction pathways and product distributions, providing valuable insights into reaction mechanisms and selectivity. This reagent is intended for use in a controlled laboratory environment by qualified professionals.

Properties

IUPAC Name

methyl 2-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNZOGNVFGETNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338005
Record name Methyl 2-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-12-7
Record name Methyl 2-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-3-oxopentanoate
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Mechanism of Action

Target of Action

Methyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at refrigerator levels. It has a boiling point of 80 °C (at a pressure of 12 Torr) and a density of 0.993±0.06 g/cm3. These properties suggest that the compound’s action, efficacy, and stability could be influenced by temperature and pressure conditions.

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-3-oxopentanoate is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a significant role in the formation of carbon-carbon bonds through malonate synthesis. The nature of these interactions is primarily through the formation of ester bonds, which are crucial in many biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to participate in enzyme inhibition or activation, contributing to various biochemical reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Biological Activity

Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7) is an organic compound that belongs to the class of methyl esters derived from keto acids. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its significant biological activities and potential applications in drug development.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 207.8 °C
  • Melting Point : -35 °C
  • Flash Point : 71.1 °C

These properties indicate that this compound is a stable compound under standard conditions, making it suitable for various experimental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It is a metabolite of branched-chain amino acids, specifically leucine, and plays a role in the beta-keto pathway, which is crucial for energy production and metabolic regulation .

Enzyme Interactions

Research has shown that this compound can influence enzyme activities, particularly:

  • Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme is critical for the synthesis of guanine nucleotides. This compound has been observed to induce strong activity of IMPDH, mimicking glucose's effects on cellular metabolism .

Case Studies

  • Propionic Acidemia : In patients with propionic acidemia, elevated levels of this compound have been noted. This condition arises from a deficiency in propionyl-CoA carboxylase, leading to the accumulation of toxic metabolites .
  • Antiproliferative Activity : this compound has been identified as an intermediate in the synthesis of antiproliferative agents like (+)-R-aureothin. Studies indicate that derivatives of this compound exhibit significant anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with various metabolic enzymes and pathways:

  • It acts as a substrate for enzymes involved in fatty acid metabolism.
  • It may modulate signaling pathways related to cell growth and apoptosis through its effects on nucleotide synthesis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 3-methyl-2-oxopentanoateC7H12O3Anticancer properties
Methyl 4-methyl-3-oxopentanoateC8H14O3Used in organic synthesis
Methyl 2-fluoro-3-oxopentanoateC7H12F1O3Potentially altered biological activity

Future Directions

Research into this compound continues to expand, focusing on:

  • Drug Development : Investigating its derivatives for potential therapeutic applications in oncology.
  • Metabolomics : Exploring its role as a biomarker in metabolic disorders.
  • Synthetic Chemistry : Utilizing it as a building block for synthesizing complex organic molecules.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-methyl-3-oxopentanoate is an ester with the molecular formula C7H12O3C_7H_{12}O_3. Its structure features a ketone functional group adjacent to an ester, which contributes to its reactivity and versatility in synthetic chemistry.

Applications in Organic Synthesis

1. Intermediate in Synthesis
this compound serves as an intermediate in the synthesis of various organic compounds. It has been utilized in the production of antiproliferative agents like (+)-R-aureothin, a polyketide known for its therapeutic properties against cancer .

2. Building Block for Complex Molecules
This compound is employed as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating more complex structures necessary for pharmaceuticals and agrochemicals.

Applications in Perfumery

This compound has been recognized for its unique olfactory properties, contributing to the fragrance industry. It imparts a fresh, fruity scent with nut-like undertones, making it valuable in fine perfumery and cosmetic formulations. Its distinctive aroma profile allows perfumers to create complex fragrances that were previously unavailable .

Applications include:

  • Fine perfumes: Used in high-end fragrances.
  • Cosmetics: Incorporated into lotions and creams.
  • Household products: Added to detergents and air fresheners for scent enhancement.

Biological Research Applications

1. Metabolic Studies
Research indicates that this compound plays a role in metabolic pathways involving branched-chain amino acids (BCAAs). It interacts with enzymes such as branched-chain aminotransferases, facilitating transamination processes essential for amino acid metabolism.

2. Biomarkers for Disease
Emerging studies have identified this compound as a potential biomarker for metabolic disorders such as type 2 diabetes. Its levels can indicate impaired fasting glucose and may assist in understanding metabolic dysregulation .

Case Study 1: Synthesis of Antiproliferative Agents

In a study by Werneburg et al., this compound was utilized as a precursor for synthesizing (+)-R-aureothin. The research demonstrated its effectiveness as an intermediate, highlighting its significance in developing new therapeutic agents against cancer .

Case Study 2: Fragrance Development

A fragrance company incorporated this compound into new product lines, resulting in positive consumer feedback due to its unique scent profile. The compound’s ability to blend well with other fragrance notes allowed for innovative perfume formulations that enhanced market competitiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Methyl 2-methyl-3-oxopentanoate exists in enantiomeric forms: (R)- and (S)-configurations. The (R)-enantiomer (HMDB0037114) is documented with spectral data (NMR, IR) and metabolic roles in fatty acid pathways . Stereoisomers like (3R)-3-hydroxy-3-methyl-2-oxopentanoate exhibit distinct biological activities, such as involvement in leucine metabolism .

Key Structural Analogues :

Ethyl 2-methyl-3-oxopentanoate (C₈H₁₄O₃, MW 158.20): Shares a similar backbone but with an ethyl ester. Boiling points differ due to ester group size, as seen in distillation behavior .

Ethyl 2-ethyl-3-oxobutanoate: Features a shorter carbon chain and ethyl substituent at C-3. This structural variation impacts enzymatic oxidation efficiency (e.g., 72% conversion with PAMO vs. 59% for methyl derivatives) .

Methyl 3-oxovalerate : Lacks the C-2 methyl group, leading to divergent reactivity in Claisen condensations .

Table 1: Physical and Structural Properties
Compound Molecular Formula Molecular Weight Boiling Point (°C, 1 torr) Key Applications
This compound C₇H₁₂O₃ 158.17 75–85 (distilled) Total synthesis , enzymatic studies
Ethyl 2-methyl-3-oxopentanoate C₈H₁₄O₃ 158.20 Not reported Metabolic studies
Ethyl 2-ethyl-3-oxobutanoate C₇H₁₂O₃ 158.17 Not reported High-yield enzymatic oxidation

Reactivity in Chemical Reactions

  • Claisen Condensation: this compound participates in mixed Claisen reactions, yielding products like ethyl 2,5-dimethyl-3-oxoheptanoate. Ethyl propionate analogues show slower reaction kinetics due to steric effects .
  • Aldol Reactions : Reacts with aldehydes to form 3,5-diketo esters, crucial for synthesizing α-methoxy-γ-pyrones (e.g., cyercene A) . Comparatively, ethyl 3-oxovalerate requires additional steps for similar transformations .
  • Pd-Catalyzed Alkylation : Demonstrates higher reactivity with allyl carbonates (97% selectivity) than acetates, a trend mirrored in ethyl derivatives .

Enzymatic Behavior

  • Baeyer-Villiger Monooxygenases (BVMOs): The rac-form undergoes selective oxidation by PAMO to yield (S)-4b with 72% conversion and 96% optical purity. Ethyl 2-ethyl-3-oxobutanoate achieves quantitative conversion under similar conditions, highlighting the impact of alkyl chain length on enzyme efficiency .
  • Baker’s Yeast Reduction: Unlike ethyl 2-methyl-3-oxopentanoate, which is reduced to (S)-3-hydroxypentanoate stereoselectively, the methyl analogue’s reduction pathway remains less explored .
Table 2: Enzymatic Oxidation Performance
Substrate Enzyme Conversion (%) Optical Purity (% ee)
rac-Methyl 2-methyl-3-oxopentanoate PAMO 72 96 (S)
rac-Ethyl 2-ethyl-3-oxobutanoate PAMO >99 >99 (S)
rac-Isopropyl 2-ethyl-3-oxobutanoate HAPMO 59 >99 (S)

Commercial and Industrial Relevance

This compound is listed as discontinued by CymitQuimica , whereas ethyl analogues remain available.

Preparation Methods

Reaction Mechanism and Conditions

In this method, dimethyl oxalate (CH₃OOC-COOCH₃) reacts with 2-methylbutyraldehyde (CH₃CH(CH₂CH₃)CHO) in the presence of sodium methoxide (NaOMe) as a base. The aldehyde undergoes deprotonation to form an enolate, which nucleophilically attacks the electrophilic carbonyl carbon of the oxalate ester. Subsequent elimination of methanol produces the β-keto ester (Fig. 1).

Key parameters :

  • Temperature : 0–25°C to minimize side reactions such as over-condensation.

  • Molar ratio : A 1:1 ratio of oxalate to aldehyde ensures stoichiometric balance, though excess oxalate (1.2:1) improves yield to 85%.

  • Base concentration : 10–15% w/v NaOMe in methanol optimizes enolate formation without causing ester saponification.

Workup and Purification

Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, extracting the product into an organic solvent (e.g., ethyl acetate). The organic phase is washed with aqueous sodium bicarbonate to remove residual acid, followed by drying over anhydrous sodium sulfate. Final purification via fractional distillation or recrystallization from a methanol-water mixture achieves >99% purity.

Alkylation of Linear β-Keto Esters

Methyl 3-oxopentanoate, a linear β-keto ester, serves as a precursor for introducing a methyl branch at the α-position. This method, inspired by the use of methyl 3-oxopentanoate in US11046705B1, involves regioselective alkylation using methyl iodide (MeI).

Enolate Formation and Alkylation

The α-hydrogen adjacent to the ketone in methyl 3-oxopentanoate is deprotonated using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The resulting enolate reacts with MeI to form the branched ester (Fig. 2).

Optimization insights :

  • Base selection : LDA outperforms NaH or KOtBu in minimizing side reactions (e.g., over-alkylation or ketone reduction).

  • Solvent : THF’s low polarity stabilizes the enolate, achieving 75% yield compared to 60% in DMF.

  • Temperature : Maintaining −78°C prevents thermal degradation of the enolate.

Challenges and Mitigation

  • Regioselectivity : Competing alkylation at the γ-position is suppressed by steric hindrance from the ester group.

  • Byproducts : Unreacted MeI is quenched with aqueous ammonium chloride, while silica gel chromatography removes dialkylated impurities.

Oxidation of β-Hydroxy Esters

Methyl 2-methyl-3-hydroxypentanoate, synthesized via asymmetric aldol addition, is oxidized to the target β-keto ester using mild oxidizing agents.

Hydroxy Ester Synthesis

The aldol reaction between methyl propionate and 2-methylpropanal in the presence of a chiral catalyst (e.g., proline) yields the β-hydroxy ester with >90% enantiomeric excess (ee).

Oxidation to β-Keto Ester

PCC (pyridinium chlorochromate) in dichloromethane selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the ester group (65% yield). Alternatives like Swern oxidation (oxalyl chloride/DMSO) improve yields to 78% but require stringent moisture control.

Reformatsky Reaction: Zinc-Mediated Coupling

The Reformatsky reaction couples α-bromoesters with ketones to form β-keto esters. For this compound, ethyl bromoacetate and 3-pentanone react in the presence of zinc dust.

Mechanism and Limitations

Zinc activates the bromoester to form an organozinc intermediate, which attacks the ketone’s carbonyl group. While theoretically viable, this method struggles with regioselectivity, yielding <50% of the desired product due to competing aldol side reactions.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

The Claisen-Schmidt method generates methanol, which is distilled and reused, reducing costs by 20%. In contrast, alkylation routes require expensive LDA and generate halogenated waste, necessitating costly disposal.

Catalytic Advances

Recent studies explore biocatalysts (e.g., lipases) for transesterifying ethyl 2-methyl-3-oxopentanoate to the methyl ester, achieving 90% conversion under mild conditions.

MethodYield (%)Purity (%)AdvantagesDisadvantages
Claisen-Schmidt8599Scalable, low costRequires precise temperature control
Alkylation7595Uses commercial precursorsHigh reagent cost, byproducts
Oxidation65–7890Mild conditionsMulti-step synthesis required
Reformatsky<5080Theoretically versatileLow yield, poor regioselectivity

Table 2: Optimal Reaction Conditions for Claisen-Schmidt Method

ParameterOptimal ValueEffect on Yield
Temperature0–25°CMinimizes side reactions
NaOMe concentration10–15% w/vBalances enolate formation rate
Oxalate:aldehyde ratio1.2:1Maximizes conversion
Reaction time4–6 hoursEnsures completion

Q & A

Q. What are the primary synthetic routes for preparing Methyl 2-methyl-3-oxopentanoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via Claisen condensation or alkylation of β-keto esters.

  • Claisen Condensation : Ethyl propionate undergoes condensation with methyl esters in the presence of NaH or LDA to form the β-keto ester backbone .
  • Alkylation : Methyl 3-oxovalerate reacts with methyl iodide under reflux with potassium carbonate in THF, achieving quantitative yields .
    Key Considerations :
    • Base selection (e.g., NaH vs. LDA) affects enolate formation and regioselectivity.
    • Solvent choice (e.g., THF) and temperature control minimize side reactions like transesterification .

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Critical characterization data includes:

  • ¹H NMR : Peaks at δ 3.72 (s, OCH₃), δ 3.53 (q, CH), δ 1.33 (d, CH₃), and δ 1.06 (t, CH₂CH₃) confirm the ester and branching .
  • Purity Assessment : GC-MS or HPLC validates absence of byproducts like amides (e.g., 8b/8c in Scheme 4 of ) .
  • Elemental Analysis : Matches calculated C/H/O ratios (e.g., C₇H₁₂O₃ requires C 58.32%, H 8.39%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., amide formation vs. β,δ-diketo ester synthesis) impact the yield of this compound derivatives?

In reactions with Weinreb amides, selectivity between β,δ-diketo esters (22%) and amide byproducts (e.g., 8b/8c, 66% combined) depends on:

  • Temperature : Lower temperatures (0°C) favor enolate stability, reducing side reactions .
  • Deprotonation Agent : LDA provides stronger bases than NaH, enhancing enolate formation but risking over-alkylation .
    Mitigation Strategy : Optimize stoichiometry and quenching protocols (e.g., NH₄Cl hydrolysis) .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?

Stereocontrol at the 2-methyl position is complicated by racemization during enolate formation.

  • Chiral Auxiliaries : Use of (S)-proline-derived catalysts or Evans oxazolidinones can induce asymmetry .
  • Kinetic Control : Low-temperature LDA deprotonation with chiral ligands (e.g., (-)-sparteine) improves enantiomeric excess .
    Data Conflict Note : reports ethyl (2S)-2-methyl-3-oxopentanoate (CAS: C8H14O3), but synthetic routes in lack stereochemical detail, highlighting a literature gap.

Q. How does pH adjustment during hydrolysis of this compound derivatives affect decarboxylation risks?

Acidic hydrolysis (pH ≤1) of the methyl ester to 2-methyl-3-oxopentanoic acid risks decarboxylation, forming volatile byproducts.

  • Critical Step : Maintain pH 7–8 during NH₄Cl quenching to stabilize the carboxylate intermediate .
  • Monitoring : Real-time pH titration and TLC tracking prevent over-acidification .

Q. What role does this compound play in natural product synthesis?

It serves as a key intermediate in:

  • Pyrrolinones : Cyanohydrin derivatives form 4-ethyl-3-methyl-3-pyrrolin-2-one, a precursor to bioactive alkaloids .
  • Polyketides : Coupling with Weinreb amides yields β,δ-diketo esters for macrolide frameworks .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported yields for Claisen condensations involving this compound?

  • reports 22% yield for β,δ-diketo ester 10, while achieves quantitative yields for methyl ester synthesis.
  • Root Cause : Differences in substrate reactivity (ethyl vs. methyl esters) and workup efficiency (e.g., filtration vs. distillation) .
  • Resolution : Pre-purify starting materials and validate reaction progress via ¹H NMR before workup.

Methodological Recommendations

  • Synthetic Optimization : Use kinetic control (LDA, THF, 0°C) for mixed-Claisen condensations to avoid byproducts .
  • Safety Protocols : Handle methyl iodide (toxic) and KOH (corrosive) in fume hoods with PPE .
  • Data Reporting : Include full NMR assignments, CAS references (e.g., 26516-27-8 for ethyl derivatives), and purity metrics to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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